![molecular formula C17H12Cl3NO B2748437 (4-chlorophenyl)[4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl]methanol CAS No. 338413-76-6](/img/structure/B2748437.png)
(4-chlorophenyl)[4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-chlorophenyl)[4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl]methanol” is a chemical compound with the linear formula C17H12Cl3NO . It is an important impurity of diclofenac sodium, a widely used non-steroidal anti-inflammatory drug .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, dichlorophenylacetic acid and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) were stirred in dichloromethane in the presence of DMAP (4-dimethylaminopyridine), then p-chloroaniline was added to the reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group . The molecular geometry and vibrational frequencies have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set .Scientific Research Applications
Biocatalytic Synthesis
One of the scientific research applications involves the biocatalytic synthesis of key chiral intermediates for pharmaceuticals. For instance, a study focused on producing a chiral intermediate of Betahistine, using a newly isolated Kluyveromyces sp. in an aqueous two-phase system. This process highlighted the potential of microbial cells in catalyzing the production of chiral compounds, which could be analogous to the production or modification of compounds like "(4-chlorophenyl)[4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl]methanol" (Ni, Zhou, & Sun, 2012).
Chemical Synthesis and Rearrangement
Another application is seen in the chemical synthesis and rearrangement processes for creating pyrrole derivatives. A study detailed the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones, a methodology that could be applied or adapted for synthesizing or modifying compounds like the one you're interested in (Ghelfi et al., 2003).
Photogeneration and Reactivity
The photogeneration and reactivity of aryl cations from aromatic halides, as explored in one study, can offer insights into the photochemical behaviors that might be relevant for the study of "this compound." Such research sheds light on how specific compounds behave under light exposure and could guide the development of light-sensitive materials or reactions involving similar compounds (Protti, Fagnoni, Mella, & Albini, 2004).
Crystal Structure Analysis
Investigating the crystal structure of related compounds can provide valuable information on molecular configurations, stability, and intermolecular interactions. A study on the crystal structure of nuarimol, a pyrimidine fungicide, could offer comparative insights for researchers looking into the structural analysis or crystallography of "this compound" (Kang, Kim, Park, & Kim, 2015).
Nanocatalyst Applications
The use of nanocatalysts in reactions involving chlorophenols, as discussed in one paper, points to the potential of nanoparticles in enhancing reaction efficiencies and selectivities for various organic transformations. This could be relevant for catalytic processes involving the compound of interest, especially in reactions aiming for environmental remediation or the synthesis of complex organic molecules (Baeza et al., 2012).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Based on the structure, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces, similar to other aromatic compounds .
Biochemical Pathways
Indole derivatives, which share a similar structure, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially interact with a variety of biochemical pathways.
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, suggesting that this compound could potentially have diverse molecular and cellular effects .
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl3NO/c18-11-6-4-10(5-7-11)17(22)13-9-21-8-12(13)16-14(19)2-1-3-15(16)20/h1-9,17,21-22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYUSLOIKPMDOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CNC=C2C(C3=CC=C(C=C3)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
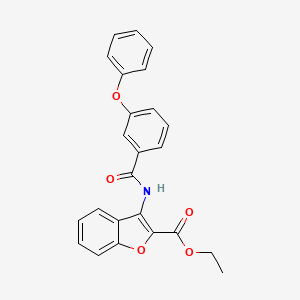
![2-(3-chloropropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2748355.png)
![6-(Benzo[d][1,3]dioxol-5-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2748357.png)
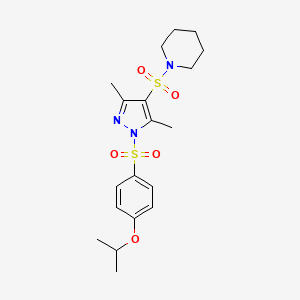
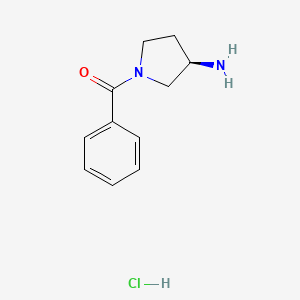


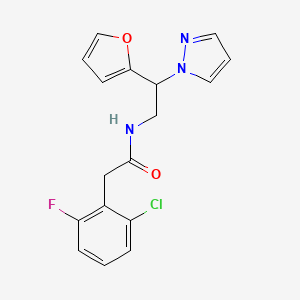
![6-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine hydrate](/img/structure/B2748366.png)
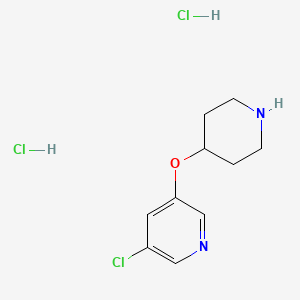

![3-(4-ethoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2748372.png)


